molecular formula C7H5FN4 B1444847 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 1248407-47-7

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine

Cat. No.: B1444847
CAS No.: 1248407-47-7
M. Wt: 164.14 g/mol
InChI Key: IUTHIGHRRBSDIS-UHFFFAOYSA-N
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Description

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluoro group at the 2-position and a 1H-1,2,4-triazol-1-yl group at the 6-position

Preparation Methods

The synthesis of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine typically involves the reaction of 2-fluoropyridine with 1H-1,2,4-triazole under specific conditions. One common method is the nucleophilic substitution reaction where 2-fluoropyridine is treated with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Chemical Reactions Analysis

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine in biological systems often involves its interaction with specific enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine can be compared with other similar compounds such as:

Properties

IUPAC Name

2-fluoro-6-(1,2,4-triazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4/c8-6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTHIGHRRBSDIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 2
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2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 3
2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 4
2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 5
2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine
Reactant of Route 6
2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine

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